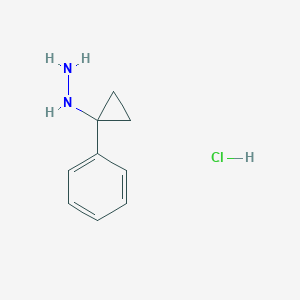

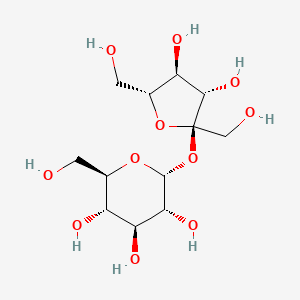

α-D-フルクトフラノシル α-D-グルコピラノシド

説明

科学的研究の応用

Sucrose has a wide range of applications in scientific research:

Chemistry: Used as a standard in analytical chemistry for calibration of instruments.

Biology: Utilized in cell culture media as a carbon source.

Medicine: Employed in pharmaceutical formulations as a sweetener and stabilizer.

Industry: Used in the food industry as a sweetener and preservative.

作用機序

Target of Action

Alpha-D-Fructofuranosyl Alpha-D-Glucopyranoside, also known as Polysucrose or SWE, is a carbohydrate

Mode of Action

It is known that carbohydrates play crucial roles in various biological processes, including energy production, cell-cell communication, and molecular recognition events .

Pharmacokinetics

As a carbohydrate, it is generally expected to be metabolized by various enzymes in the body and used as a source of energy .

Result of Action

Carbohydrates like polysucrose are known to play vital roles in various biological processes, including providing energy, modulating immune responses, and facilitating cell-cell communication .

Action Environment

Like other carbohydrates, factors such as temperature, ph, and the presence of specific enzymes may influence its stability and function .

準備方法

Synthetic Routes and Reaction Conditions

Sucrose can be synthesized through the enzymatic reaction of glucose and fructose. The enzyme sucrase catalyzes the formation of the glycosidic bond between the glucose and fructose molecules .

Industrial Production Methods

Industrially, sucrose is primarily extracted from sugarcane (Saccharum officinarum) and sugar beet (Beta vulgaris). The extraction process involves crushing the plant material to extract the juice, which is then purified and crystallized to obtain pure sucrose .

化学反応の分析

Types of Reactions

Sucrose undergoes various chemical reactions, including:

Hydrolysis: Sucrose can be hydrolyzed into glucose and fructose by the enzyme sucrase or by acidic conditions.

Oxidation: Sucrose can be oxidized to produce different organic acids.

Reduction: Sucrose can be reduced to form sugar alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic conditions or the enzyme sucrase.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products

Hydrolysis: Glucose and fructose.

Oxidation: Organic acids.

Reduction: Sugar alcohols.

類似化合物との比較

Similar Compounds

Maltose: Composed of two glucose molecules.

Lactose: Composed of glucose and galactose.

Trehalose: Composed of two glucose molecules.

Uniqueness

Sucrose is unique due to its widespread availability and use as a sweetener. Unlike maltose and lactose, which are less sweet, sucrose is highly soluble in water and has a pleasant taste, making it ideal for use in the food industry .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMRCDWAGMRECN-GWRCVIBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear amber liquid; Odorless; [Immucor MSDS] | |

| Record name | Ficoll | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.0 [mmHg] | |

| Record name | Ficoll | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Q1: What is the chemical structure of polysucrose?

A1: Polysucrose is a complex branched polymer of sucrose. Its exact structure can vary depending on the synthesis method and conditions, making a precise molecular formula challenging to define.

Q2: What is the molecular weight range of polysucrose?

A2: Polysucrose is available in a range of molecular weights, commonly denoted by a number following the name (e.g., polysucrose 70, polysucrose 400). This number represents the average molecular weight in kilodaltons (kDa). For instance, polysucrose 70 has an average molecular weight of approximately 70 kDa [, ].

Q3: Does the size of polysucrose affect its properties?

A3: Yes, the size of polysucrose significantly impacts its physiochemical properties, including glass transition temperature, glass former fragility, and water retention during drying. Studies have shown that these properties influence the protective abilities of polysucrose in various applications [].

Q4: What are the typical spectroscopic data used to characterize polysucrose?

A4: Researchers commonly employ Fourier Transform Infrared Spectrometry (FTIR) and X-ray Photoelectron Spectroscopy (XPS) to characterize polysucrose. FTIR helps identify functional groups, while XPS provides information about elemental composition and chemical states [].

Q5: What is polysucrose used for?

A5: Due to its biocompatibility, polysucrose finds applications in diverse fields such as: * Intestinal Permeability Marker: It acts as a non-radioactive, bacteria-resistant marker to assess intestinal permeability in conditions like Crohn's disease [, , , ]. * Drug Delivery: Polysucrose-based microspheres and hydrogels show promise as drug delivery vehicles, enabling controlled release of therapeutic agents [, , , , ]. * Tissue Engineering: Electrospun mats incorporating polysucrose can modulate cell-matrix interactions, supporting skin tissue regeneration []. * Cell Separation: Density gradient centrifugation using polysucrose effectively separates different cell types from blood and other tissues [, , , , , ]. * Stabilization of Biomolecules: Polysucrose's ability to form protective glassy states makes it suitable for stabilizing enzymes and other biomolecules during drying [, ].

Q6: How does the preparation of polysucrose microspheres affect their properties?

A6: Factors like polysucrose concentration, crosslinker amount, surfactant concentration, reaction temperature, and time significantly influence the particle size and swelling properties of polysucrose microspheres [].

Q7: What are the limitations of using polysucrose in certain applications?

A7: Despite its advantages, polysucrose has limitations: * Its amorphous nature limits its use in some applications, requiring blending with other polymers like poly-L-lactide (PLLA) or polydioxanone (PDX) to improve spinnability and robustness []. * It can cause allergic reactions in susceptible animals, limiting its use in certain animal models [].

Q8: How stable is polysucrose under various conditions?

A8: Polysucrose exhibits good stability under a range of conditions, including varying pH and temperature. This stability makes it suitable for applications requiring long-term storage or exposure to challenging environments [, ].

Q9: How does polysucrose interact with cells and tissues?

A9: Research suggests that polysucrose primarily interacts with cells through passive mechanisms like size exclusion and diffusion [, ]. It can be pinocytosed by cells and routed to various organelles, including mitochondria, suggesting potential for targeted drug delivery [].

Q10: Can polysucrose be used to deliver drugs to specific targets?

A10: Studies show that coupling drugs to polysucrose can facilitate their delivery to specific cellular compartments like mitochondria, enhancing their therapeutic efficacy [].

Q11: How does polysucrose behave as an intestinal permeability marker?

A11: When ingested, a small amount of polysucrose crosses the intestinal barrier through the paracellular pathway (between cells) and is excreted in urine. By measuring urinary polysucrose, researchers can assess intestinal permeability in various conditions [, , , ].

Q12: What are the advantages of using polysucrose as an intestinal permeability marker?

A12: Polysucrose offers several advantages over traditional markers like 51Cr-EDTA: it is non-radioactive, resistant to bacterial degradation, and its larger size makes it a more sensitive probe for detecting changes in intestinal permeability [, ].

Q13: How is polysucrose quantified in biological samples?

A13: Micro-ELISA (enzyme-linked immunosorbent assay) is a highly sensitive technique used to quantify polysucrose in various biological fluids, enabling accurate assessment of intestinal permeability [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

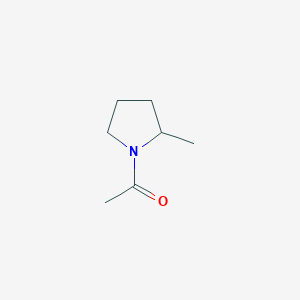

![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

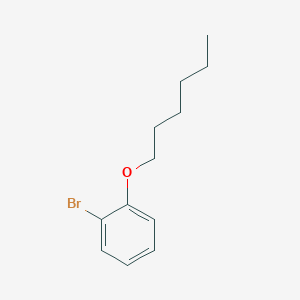

![11-(2-phenoxyethanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2505995.png)

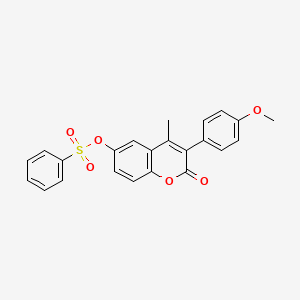

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)

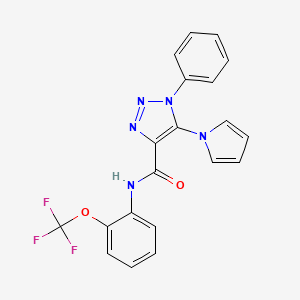

![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)